molecular formula C9H16O6 B8286953 1-Methyl 6-ethyl 2,4-dihydroxyadipate

1-Methyl 6-ethyl 2,4-dihydroxyadipate

Cat. No. B8286953
M. Wt: 220.22 g/mol
InChI Key: BCUMGHODVPWGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl 6-ethyl 2,4-dihydroxyadipate is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl 6-ethyl 2,4-dihydroxyadipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl 6-ethyl 2,4-dihydroxyadipate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

6-O-ethyl 1-O-methyl 2,4-dihydroxyhexanedioate

InChI

InChI=1S/C9H16O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h6-7,10-11H,3-5H2,1-2H3

InChI Key

BCUMGHODVPWGOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C(=O)OC)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of THF (2.5 ml), methanol (5 ml) and triethylborane (1M in THF) (12 ml) was stirred at a temperature from -50 to -60° C. for one hour in an argon atmosphere. A solution of 1-methyl 6-ethyl 2-hydroxy-4-oxoadipate (2.2 g, 10 mmol) in THF (2.5 ml) was dropwise added to the above borane solution at -60° C. After stirring at -78° C. for 60 minutes, sodium borohydride (378 mg, 10 mmol) was added in one portion, followed by stirring at -78° C. for 2 hours. After dropwise adding acetic acid (3 ml) to the reaction solution at -78° C., the solution was stirred for 15 minutes. After adding water (5 ml), THF was evaporated off. After adding ethanol (10 ml) and a 10 % hydrogen peroxide (1.5 ml) at room temperature, 1 N hydrochloric acid was added to adjust pH to 7, followed by stirring for one hour. After adding a 5 % aqueous solution of sodium sulfite (15 ml) and stirring the mixture at room temperature for 40 minutes, the mixture was extracted with methylene chloride and organic layers were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane:acetone=5:1) to give pure 1-methyl 6-ethyl 2,4-dihydroxyadipate (1.52 g, 6.9 mmol). Yield, 69 %.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

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